molecular formula C24H33N3O3S B4574758 2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B4574758
M. Wt: 443.6 g/mol
InChI Key: DSXPMXBNBZFBAQ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including sulfonamide, piperazine, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,4,6-trimethylbenzenesulfonyl chloride with an amine, such as 2-phenylethylamine, under basic conditions.

    Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazine derivative.

    Final coupling: The final step involves coupling the piperazine derivative with an appropriate oxoethyl group, often using a reagent like ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the piperazine moiety can interact with receptor sites, modulating their activity. These interactions can lead to changes in biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethylbenzenesulfonamide
  • N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamide
  • N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Uniqueness

2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperazine and phenylethyl groups enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-19-16-20(2)24(21(3)17-19)31(29,30)27(11-10-22-8-6-5-7-9-22)18-23(28)26-14-12-25(4)13-15-26/h5-9,16-17H,10-15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPMXBNBZFBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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